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Compound of Interest

Compound Name: m-PEG2-Br

Cat. No.: B010149 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-

bromide (m-PEG2-Br), a heterobifunctional linker critical in the field of bioconjugation. With

applications ranging from extending the half-life of therapeutic proteins to the construction of

sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis

Targeting Chimeras (PROTACs), a thorough understanding of m-PEG2-Br is essential for

innovation in drug development.

Core Concepts and Properties of m-PEG2-Br
m-PEG2-Br, also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, discrete

polyethylene glycol (dPEG®) linker.[1] Its structure consists of a methoxy-capped two-unit

ethylene glycol chain, providing hydrophilicity, and a terminal bromide group, which serves as a

reactive handle for covalent modification of biomolecules.[2] The bromide is an excellent

leaving group, making the molecule susceptible to nucleophilic substitution reactions, the

cornerstone of its utility in bioconjugation.[2]

The defined length and hydrophilic nature of the PEG spacer can enhance the aqueous

solubility of the conjugated molecule and provide precise spatial control between the

biomolecule and a payload.[2][3]

Table 1: Physicochemical Properties of m-PEG2-Br
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Property Value References

Synonyms

1-Bromo-2-(2-

methoxyethoxy)ethane, 1-

Bromo-3,6-dioxaheptane

[1]

CAS Number 54149-17-6 [1]

Molecular Formula C5H11BrO2 [1]

Molecular Weight 183.04 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Purity ≥95% [1]

Solubility
Soluble in water and most

organic solvents

Storage
Store at -5°C, keep in dry and

avoid sunlight
[1]

Mechanism of Bioconjugation: Reactivity with
Protein Functional Groups
The primary mechanism of bioconjugation with m-PEG2-Br is nucleophilic substitution (SN2

reaction), where a nucleophilic functional group on a biomolecule attacks the carbon atom

bearing the bromide, displacing it and forming a stable covalent bond. The most common

nucleophilic targets on proteins are the thiol groups of cysteine residues and the primary

amines of lysine residues and the N-terminus.[2][3]

Reaction with Cysteine Thiols
Cysteine residues are a prime target for site-specific modification due to the high nucleophilicity

of the thiol group (-SH), especially in its deprotonated thiolate form (-S⁻).[4] The reaction of m-
PEG2-Br with a cysteine residue results in the formation of a stable thioether bond.[4] This

reaction is highly specific for cysteine under controlled pH conditions (typically pH 7.5-8.5),

which favors the formation of the more reactive thiolate anion while minimizing reactions with

other nucleophilic residues like lysine.[4]
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Reaction with Lysine Amines
The primary amine (-NH2) of lysine residues and the N-terminus of a protein are also

nucleophilic and can react with m-PEG2-Br. However, this reaction is generally less favorable

than with thiols and often requires more forcing conditions, such as a higher pH (8.0-9.0), to

deprotonate the amine and increase its nucleophilicity.[5] The reaction with amines results in

the formation of a secondary amine linkage. It is important to note that proteins typically have

multiple lysine residues on their surface, and targeting them with m-PEG2-Br can lead to a

heterogeneous mixture of conjugated products.[3]

Experimental Protocols
The following protocols provide a general framework for the conjugation of m-PEG2-Br to
proteins. Optimization of reaction conditions is crucial for each specific biomolecule.

General Workflow for Bioconjugation with m-PEG2-Br
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Caption: General experimental workflow for protein bioconjugation with m-PEG2-Br.

Protocol for Cysteine-Specific Protein Conjugation
This protocol is adapted from methodologies for similar bromo-PEG reagents.[4]

Materials:

Protein containing a free cysteine residue

m-PEG2-Br
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Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteines are in a

disulfide bond

Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange

Chromatography (IEX))

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Protein Preparation:

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and

incubate for 1 hour at room temperature. Remove the TCEP using a desalting column

equilibrated with Reaction Buffer.

m-PEG2-Br Preparation:

Prepare a 100 mM stock solution of m-PEG2-Br in anhydrous DMF or DMSO.

Conjugation Reaction:

Add a 10- to 50-fold molar excess of the m-PEG2-Br stock solution to the protein solution.

The optimal molar ratio should be determined empirically.

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with

gentle mixing.

Quenching (Optional):

To quench any unreacted m-PEG2-Br, add a quenching reagent to a final concentration of

20-50 mM. Incubate for 30 minutes.
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Purification:

Purify the conjugate from unreacted m-PEG2-Br, protein, and byproducts using SEC or

IEX.[6][7]

Table 2: Recommended Reaction Conditions for Cysteine-Specific Conjugation

Parameter
Recommended
Range

Rationale References

pH 7.5 - 8.5

Promotes the

formation of the more

nucleophilic thiolate

anion.

[4]

Temperature 4°C to 25°C

Lower temperatures

can minimize protein

degradation during

longer reaction times.

[4]

Reaction Time 2 - 24 hours

Dependent on

temperature, pH, and

the specific protein's

reactivity.

[4]

Molar Ratio

(PEG:Protein)
10:1 to 50:1

A molar excess drives

the reaction towards

completion.

[4]

Purification and Characterization of m-PEG2-Br
Conjugates
Purification is a critical step to remove unreacted reagents and byproducts.[6] The choice of

method depends on the physicochemical differences between the conjugate and the starting

materials.

Table 3: Common Purification and Characterization Techniques
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Technique Principle Application References

Size-Exclusion

Chromatography

(SEC)

Separates based on

hydrodynamic radius.

Removes unreacted

m-PEG2-Br and

aggregates.

PEGylated proteins

elute earlier than

unmodified proteins.

[6][7]

Ion-Exchange

Chromatography (IEX)

Separates based on

net charge.

PEGylation can shield

surface charges,

altering elution profiles

and allowing

separation of species

with different degrees

of PEGylation.

[6][7]

Reverse-Phase HPLC

(RP-HPLC)

Separates based on

hydrophobicity.

Useful for analyzing

the purity of the

conjugate and

separating isomers.

[6]

SDS-PAGE
Separates based on

molecular weight.

Shows a shift in the

molecular weight of

the protein upon

successful

conjugation.

[8]

Mass Spectrometry

(ESI-MS, MALDI-

TOF)

Determines the

precise molecular

weight.

Confirms the number

of PEG molecules

attached to the

protein.

[9][10]

Applications in Drug Development and Signaling
Pathways
m-PEG2-Br is a valuable tool in the synthesis of complex biotherapeutics. One of its most

significant applications is as a linker in the construction of PROTACs.[11]
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PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest

(POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal

degradation of the target protein. The linker, for which m-PEG2-Br is a suitable component,

plays a crucial role in orienting the two proteins to facilitate this process.[11]

Complex Formation

Degradation Pathway

Target Protein (POI)

Ternary Complex
(POI-PROTAC-E3)

E3 Ubiquitin Ligase PROTAC
(with m-PEG2-Br linker)

Ubiquitinated POI Ubiquitin

Ubiquitination

Proteasome

Recognition

Degraded Peptides

Degradation
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Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway facilitated by a linker such as m-
PEG2-Br.

Conclusion
m-PEG2-Br is a versatile and powerful tool for the bioconjugation of proteins and other

biomolecules. Its well-defined structure, hydrophilicity, and reactive bromide group enable the

precise engineering of bioconjugates with enhanced therapeutic properties. A thorough

understanding of its reactivity and the optimization of conjugation and purification protocols are

paramount to harnessing its full potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b010149#understanding-m-peg2-br-for-
bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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